Cas no 1840955-27-2 (1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester)

1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester structure
1840955-27-2 structure
Product Name:1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester
CAS No:1840955-27-2
MF:C11H15N3O2
MW:221.255702257156
MDL:MFCD30487530
CID:5182120
PubChem ID:118578696
Update Time:2025-07-15

1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester
    • MDL: MFCD30487530
    • Inchi: 1S/C11H15N3O2/c1-16-11(15)8-4-5-9-12-13-10(7-2-3-7)14(9)6-8/h7-8H,2-6H2,1H3
    • InChI Key: MHQQMQUEXCRJMB-UHFFFAOYSA-N
    • SMILES: C12=NN=C(C3CC3)N1CC(C(OC)=O)CC2

1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester Pricemore >>

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Additional information on 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester

Introduction to 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester (CAS No. 1840955-27-2)

The compound 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester, identified by the CAS number 1840955-27-2, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to the triazolopyridine class, a scaffold that has garnered considerable attention due to its diverse pharmacological properties and potential applications in drug discovery. The structural features of this compound, particularly the presence of a cyclopropyl group and a tetrahydropyridine moiety, contribute to its unique chemical and biological profile.

Recent research in the domain of heterocyclic chemistry has highlighted the importance of 1,2,4-triazolopyridines as versatile intermediates in the synthesis of bioactive molecules. The structural motif of this compound integrates three key pharmacophoric elements: the triazolopyridine core, the cyclopropyl substituent, and the carboxylic acid ester functionality. These features collectively enhance its interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

The methyl ester group at the 6-position of the pyridine ring introduces a polar moiety that can modulate solubility and metabolic stability. This modification is particularly relevant in drug development, where optimizing pharmacokinetic properties is crucial for achieving therapeutic efficacy. The tetrahydropyridine ring further contributes to the compound's three-dimensional structure, influencing its binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in triazolopyridines due to their reported activities as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The cyclopropyl group in this molecule is known to enhance binding interactions by introducing rigidity and steric hindrance at specific binding pockets. This feature has been exploited in various drug design strategies to improve target engagement and reduce off-target effects.

One of the most compelling aspects of this compound is its potential as a lead structure for developing novel therapeutic agents. The combination of a triazolopyridine core with functional groups such as the cyclopropyl moiety and ester functionality creates a versatile scaffold that can be further modified through structural optimization. This approach has been successfully employed in recent studies to identify compounds with enhanced pharmacological properties.

Recent computational studies have demonstrated that 1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester (CAS No. 1840955-27-2) exhibits favorable binding interactions with several protein targets implicated in human diseases. These interactions are mediated by key hydrogen bonding networks and hydrophobic contacts between the compound's functional groups and the target residues. Such findings underscore its potential as a starting point for developing targeted therapeutics.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic versatility of triazolopyridine derivatives. The incorporation of the cyclopropyl group requires careful consideration of reaction conditions to ensure high yield and purity. Recent advances in synthetic methodologies have improved access to such complex heterocycles, enabling more efficient production scales for research and development purposes.

In conclusion,1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid, 3-cyclopropyl-5,6,7,8-tetrahydro-, methyl ester (CAS No. 1840955-27-2) represents a promising scaffold for drug discovery with unique structural features that enhance its pharmacological potential. The integration of a triazolopyridine core with functional groups such as the cyclopropyl moiety and ester functionality makes it an attractive candidate for further exploration in medicinal chemistry. As research continues to uncover new applications for this class of compounds,1,2,4-triazolopyridines are likely to play an increasingly important role in the development of novel therapeutic agents.

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